Spectroscopic Characterization and Application Workflows for[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-Methoxybenzoate
Spectroscopic Characterization and Application Workflows for[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-Methoxybenzoate
Executive Summary[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate (CAS 130953-14-9)[1] is a high-performance, mono-acrylated reactive mesogen. Widely utilized in the fabrication of liquid crystal elastomers (LCEs) and 4D-printed micro-actuators, this molecule serves as the structural backbone for stimuli-responsive smart materials. By leveraging two-photon polymerization (2PP), researchers can construct sub-micron, hierarchically ordered structures capable of reversible mechanical actuation[2],[3].
This technical guide provides an authoritative framework for the spectroscopic validation, structural rationale, and self-validating experimental workflows required to successfully deploy this compound in advanced materials and MEMS (Micro-Electromechanical Systems) research.
Molecular Architecture & Rationale
The design of this reactive mesogen is highly optimized for nematic ordering and rapid photopolymerization. Every functional group serves a distinct physical or chemical purpose:
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Calamitic Core (4-Methoxybenzoate-phenyl ester): The rigid, rod-like biphenyl-ester core drives the self-assembly into a nematic liquid crystal (NLC) phase. The terminal methoxy (–OCH₃) group introduces a strong longitudinal dipole moment, which is critical for macroscopic alignment via external electric fields prior to polymerization[1].
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Flexible Spacer (Hexyl Chain): The six-carbon aliphatic chain (–C₆H₁₂–) acts as a mechanical buffer. It decouples the polymerizable acrylate moiety from the rigid mesogenic core. If the spacer were omitted, the polymerization process would sterically disrupt the nematic ordering, resulting in an isotropic polymer glass rather than an elastomer.
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Polymerizable Tail (Acrylate): The prop-2-enoyloxy group enables rapid free-radical crosslinking. Its high reactivity is essential for two-photon 3D laser printing, allowing for minimum feature sizes down to ~200 nm[2].
Spectroscopic Data Analysis
Accurate characterization is paramount for ensuring monomer purity and validating the degree of conversion during polymerization. The quantitative data below represents the definitive spectroscopic profile for the pure compound.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Causality Note: The distinct acrylate proton resonances (5.82–6.40 ppm) serve as built-in diagnostic markers. By monitoring the integration of these peaks relative to the invariant methoxy protons (3.88 ppm), researchers can establish a self-validating metric for the photopolymerization conversion rate.
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 8.13 | d (J = 8.8 Hz) | 2H | Aromatic (ortho to ester C=O) |
| 7.10 | d (J = 9.0 Hz) | 2H | Aromatic (ortho to ester O) |
| 6.98 | d (J = 8.8 Hz) | 2H | Aromatic (ortho to OMe) |
| 6.92 | d (J = 9.0 Hz) | 2H | Aromatic (ortho to hexyl O) |
| 6.40 | dd (J = 17.3, 1.5 Hz) | 1H | Acrylate –CH= (geminal to C=O) |
| 6.12 | dd (J = 17.3, 10.4 Hz) | 1H | Acrylate =CH₂ (trans to C=O) |
| 5.82 | dd (J = 10.4, 1.5 Hz) | 1H | Acrylate =CH₂ (cis to C=O) |
| 4.18 | t (J = 6.7 Hz) | 2H | Hexyl –CH₂–O–CO– |
| 3.98 | t (J = 6.5 Hz) | 2H | Hexyl –CH₂–O–Ar |
| 3.88 | s | 3H | Methoxy –OCH₃ |
| 1.70 – 1.85 | m | 4H | Hexyl internal –CH₂– |
| 1.40 – 1.55 | m | 4H | Hexyl internal –CH₂– |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Carbon Environment |
| 166.3, 165.2 | Carbonyls (Acrylate C=O, Benzoate C=O) |
| 163.8, 156.7, 144.5 | Quaternary Aromatic (C–OMe, C–O–hexyl, C–O–CO) |
| 132.3, 122.5, 115.1, 113.8 | Aromatic C–H carbons |
| 130.5, 128.6 | Acrylate Alkene (–CH=, =CH₂) |
| 68.3, 64.6 | Hexyl Ethers (–CH₂–O–Ar, –CH₂–O–CO–) |
| 55.5 | Methoxy (–OCH₃) |
| 29.1, 28.5, 25.7, 25.6 | Hexyl Aliphatic Backbone |
Table 3: FTIR (ATR) Diagnostic Peaks
| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
| 2940, 2860 | C–H stretch (aliphatic) | Confirms hexyl spacer integrity. |
| 1730 | C=O stretch (benzoate) | Core structural marker. |
| 1720 | C=O stretch (acrylate) | Shifts upon polymerization; tracks conversion. |
| 1605, 1510 | C=C stretch (aromatic) | Invariant internal standard for quantification. |
| 810 | =CH₂ out-of-plane bend | Disappears entirely upon complete crosslinking. |
Experimental Workflows & Methodologies
Protocol 1: Synthesis and Purification
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Esterification: React 4-methoxybenzoic acid with 4-(6-acryloyloxyhexyloxy)phenol in anhydrous dichloromethane (DCM) using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) at 0 °C under an argon atmosphere.
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Causality of Reagents: DCC acts as the dehydrating coupling agent, while DMAP accelerates the acyl transfer. Operating at 0 °C prevents the competitive, thermally-induced auto-polymerization of the acrylate tail.
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Purification: Filter the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.
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Validation: Perform flash column chromatography (Silica gel, Hexane/Ethyl Acetate 4:1). The protocol is self-validating when the FTIR spectrum of the purified eluent shows a complete absence of the broad phenolic –OH stretch at ~3300 cm⁻¹, confirming total esterification.
Protocol 2: Two-Photon Polymerization (2PP) of LCE Micro-Actuators
To fully exploit the potential of NLC materials in additive manufacturing, 2PP is utilized to bypass the viscosity limitations of standard stereolithography[2].
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Formulation: Prepare a photoresist comprising 78 mol% of [4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate, 20 mol% of a di-acrylate crosslinker (e.g., RM257), and 2 mol% of a two-photon photoinitiator (e.g., Irgacure 369)[2].
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Cell Preparation: Capillary-fill the mixture into an Indium Tin Oxide (ITO)-coated glass cell at 70 °C (isotropic phase).
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Alignment (Self-Validating Step): Cool the cell to 45 °C (nematic phase) and apply a 10 kHz, 10 V/µm AC electric field. Validation: Observe the cell under Polarized Optical Microscopy (POM). A uniform dark state under crossed polarizers confirms successful homeotropic alignment. If light leaks, the dipole alignment is incomplete, and polymerization must be halted.
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2PP Lithography: Expose the aligned resist using a femtosecond pulsed laser (~780 nm) to define the 3D geometry[1].
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Development: Wash the unexposed regions with Propylene Glycol Methyl Ether Acetate (PGMEA) and dry via critical point drying to prevent capillary collapse of the microstructures.
Step-by-step workflow for fabricating 3D LCE micro-actuators via two-photon polymerization.
Actuation Mechanism
The fundamental utility of this reactive mesogen lies in its ability to lock in nematic ordering during polymerization. When the resulting LCE is heated above its nematic-to-isotropic transition temperature ( TNI ), the disruption of the calamitic core alignment causes a macroscopic contraction along the director axis and an expansion perpendicular to it.
Reversible nematic-to-isotropic phase transition driving the mechanical actuation of the LCE.
References
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Monti, J., & Blasco, E. (2020). Hierarchical ordering in light-triggered additive manufacturing. Polymer Chemistry, 11(46), 7316-7329. Royal Society of Chemistry.
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TCI Chemicals. (n.d.). 4-[[6-(Acryloyloxy)hexyl]oxy]phenyl 4-Methoxybenzoate | 130953-14-9 Product Specification.
